6-cyclopropanecarbonyl-5H,6H,7H-pyrrolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is a heterocyclic compound that features a cyclopropyl group attached to a pyrrolo[3,4-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities . For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) .
Mode of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have shown to inhibit fgfr signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Biochemical Pathways
Fgfr inhibitors, like the 1h-pyrrolo[2,3-b]pyridine derivatives, can affect several downstream signaling pathways, including ras–mek–erk, plcγ, and pi3k–akt . These pathways regulate various cellular processes such as organ development, cell proliferation and migration, and angiogenesis .
Result of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have shown to inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a cascade process that includes Ugi-3CR (Ugi three-component reaction), aza Diels-Alder reaction, N-acylation, and aromatization . This method allows for the efficient assembly of the polysubstituted pyrrolo[3,4-b]pyridine core with good yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the aforementioned synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow chemistry and green chemistry principles could be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: t-BuOOH, Mn(OTf)2, water, room temperature.
Reduction: NaBH4 or LiAlH4, solvents like ethanol or tetrahydrofuran (THF), room temperature.
Substitution: Nucleophiles (amines, alcohols, thiols), acidic or basic conditions, solvents like ethanol or methanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of substituted derivatives with various functional groups replacing hydrogen atoms on the pyridine ring.
Scientific Research Applications
Cyclopropyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a pyrrolo-pyridine core and have been investigated for their biological activities, including inhibition of fibroblast growth factor receptors (FGFRs).
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues: These compounds share structural similarities and have been studied for their potential as intermediates in the synthesis of pharmaceuticals.
Uniqueness
Cyclopropyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
cyclopropyl(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11(8-3-4-8)13-6-9-2-1-5-12-10(9)7-13/h1-2,5,8H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWRIUPKDCVKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC3=C(C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.